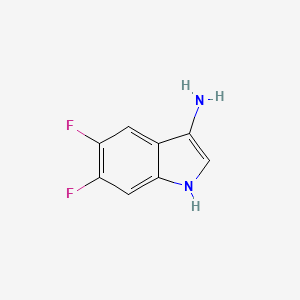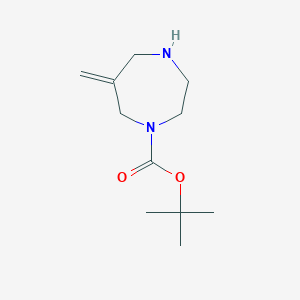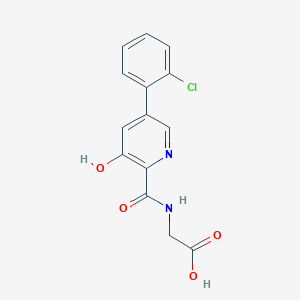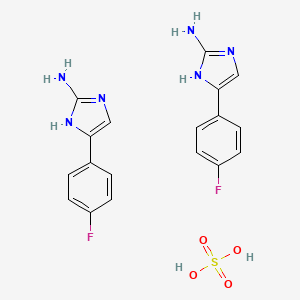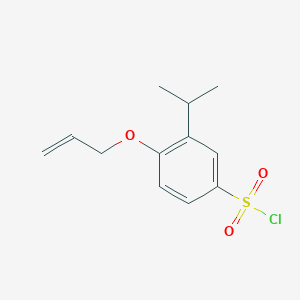![molecular formula C11H17F3O4 B12822659 Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol](/img/structure/B12822659.png)
Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[56]dodecan-9-ol is a unique chemical compound characterized by its trifluoromethoxy group and spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5One common method includes the use of trifluoromethoxylation reagents, which facilitate the incorporation of the trifluoromethoxy group into the desired molecular structure . The reaction conditions often require the presence of a palladium catalyst and specific ligands to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl ethers: These compounds share the trifluoromethoxy group and exhibit similar chemical properties.
Spirocyclic compounds: Compounds with spirocyclic structures often display unique stability and reactivity.
Uniqueness
Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol stands out due to its combination of a trifluoromethoxy group and a spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H17F3O4 |
|---|---|
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
(9S,10S)-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol |
InChI |
InChI=1S/C11H17F3O4/c12-11(13,14)18-9-7-17-10(16-6-8(9)15)4-2-1-3-5-10/h8-9,15H,1-7H2/t8-,9-/m0/s1 |
Clave InChI |
MQIBFKHLDQUQRX-IUCAKERBSA-N |
SMILES isomérico |
C1CCC2(CC1)OC[C@@H]([C@H](CO2)OC(F)(F)F)O |
SMILES canónico |
C1CCC2(CC1)OCC(C(CO2)OC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


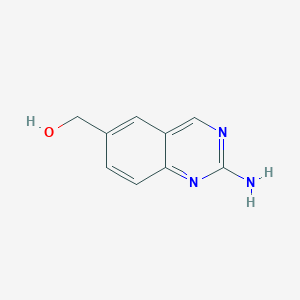
![(17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12822590.png)
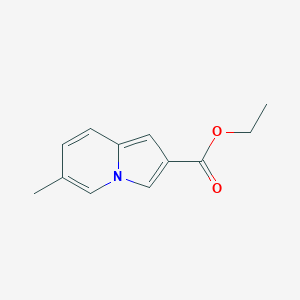
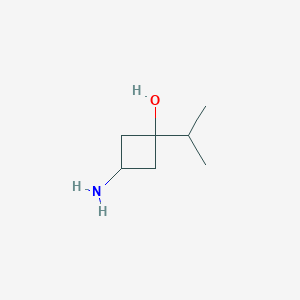
![tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12822612.png)
![tert-Butyl 4,6-difluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12822624.png)


